N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-5-8(9-2)12-7(11-6)3-4-10-12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPWURCCBIOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. The process involves a sequential cyclocondensation reaction followed by regioselective electrophilic substitution using readily available electrophilic reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophilic reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as 3-halo and 3-nitro derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine derivatives. The compound has been synthesized and evaluated for its cytotoxic effects against several cancer cell lines. Notably:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 6 to 50 µM. These results indicate that the compound exhibits superior inhibition compared to established chemotherapeutics like sorafenib .
- Mechanism of Action : The compound's mechanism involves the downregulation of vascular endothelial growth factor (VEGF) gene expression, suggesting its role in targeting angiogenesis in tumors. This pathway is critical for tumor growth and metastasis .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Comparison with Sorafenib |
|---|---|---|
| HepG2 | 6 | Superior |
| MCF-7 | 50 | Superior |
Enzymatic Inhibition
This compound has been studied for its ability to inhibit specific enzymes that play a role in cancer progression. Research indicates that it can act as a selective protein inhibitor, which is crucial for developing targeted therapies .
Material Science
The unique structure of this compound makes it an interesting candidate for applications in material science. Its photophysical properties allow it to be utilized in developing new materials with specific optical characteristics. This aspect is particularly relevant for applications in organic electronics and photonic devices .
Agricultural Applications
Emerging research suggests potential applications of this compound in agriculture, particularly as a bioactive agent against plant pathogens. Its antimicrobial properties may provide a basis for developing new agrochemicals aimed at enhancing crop protection and yield .
Case Studies
Several studies have documented the effectiveness of this compound:
- In Vitro Cytotoxicity : A comprehensive study evaluated the cytotoxic effects on various cancer cell lines (HepG2 and MCF-7), confirming significant activity with IC50 values indicating strong potential for further development .
- VEGF Gene Expression : Another study illustrated how treatment with this compound led to a notable downregulation of VEGF gene expression levels in both HepG2 and MCF-7 cell lines, reinforcing its anticancer capabilities .
Mechanism of Action
The mechanism of action of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an adenine mimetic, binding to the ATP-binding sites of proteins . This interaction can inhibit enzymatic activity and disrupt cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Structural Analogues
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidin-7-amines with 3-(4-fluorophenyl) and 5-aryl/heteroaryl substituents exhibit potent inhibition of Mycobacterium tuberculosis (M. tb) growth, with IC₅₀ values as low as 0.1 µM. For example, 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine demonstrated high efficacy, low hERG liability, and favorable microsomal stability . In contrast, the absence of a 3-aryl group in N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine may reduce binding affinity to mycobacterial ATP synthase, a key target for these compounds.
Antimalarial Activity
Triazolo[1,5-a]pyrimidines, such as N,5-dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine , showed high docking scores (−31.37 kcal/mol) against Plasmodium falciparum dihydroorotate dehydrogenase (pfDHOD), a critical enzyme in the pyrimidine salvage pathway . While the pyrazolo core of the target compound differs from triazolo derivatives, the methyl groups at N and 5 positions may enhance metabolic stability, though activity against pfDHOD remains untested.
Structural Modifications and Pharmacokinetics
Role of the Heterocyclic Core
- Pyrazolo[1,5-a]pyrimidines (e.g., M. tb inhibitors) often feature a 7-(pyridylmethyl)amine group, which enhances solubility and target engagement .
- Triazolo[1,5-a]pyrimidines (e.g., antimalarial compounds) prioritize substituents like 5-trifluoromethyl or 3-chlorophenyl for optimal pfDHOD inhibition .
Impact of Methyl Substituents
Methyl groups at positions 5 and N (7-amine) simplify synthesis and improve metabolic stability. However, the lack of aromatic substituents (e.g., 3-phenyl or 4-fluorophenyl) may limit interactions with hydrophobic binding pockets in targets like ATP synthase or pfDHOD.
Key Data Table: Comparative Analysis of Analogues
Biological Activity
N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrazolo[1,5-a]pyrimidine backbone, which is known for its role as an antimetabolite in purine biochemical reactions. The molecular formula is , and it exhibits several pharmacological properties that make it a candidate for further investigation.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. A recent investigation demonstrated that various derivatives of this compound exhibited significant inhibitory effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) when evaluated using the MTT assay. The results indicated a promising IC50 value of 15.3 µM for certain derivatives against MCF-7 cells .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.3 | |
| Compound B | MDA-MB-231 | Not effective | |
| Compound C | MDA-MB-453 | Not reported |
The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity. For instance, triazole-linked glycohybrids demonstrated improved efficacy compared to their parent compounds .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Research indicates that derivatives of this compound possess potent activity against various bacterial strains. For example, specific compounds demonstrated effectiveness against Escherichia coli and Bacillus subtilis, outperforming standard antibiotics like penicillin .
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Compound D | E. coli | High | |
| Compound E | Bacillus subtilis | Moderate | |
| Compound F | Klebsiella pneumoniae | High |
The mechanisms underlying the biological activities of this compound involve modulation of key signaling pathways. For instance, studies have shown that the compound acts as a CRF1-receptor antagonist, which can attenuate alcohol dependence-induced increases in consumption in animal models . Additionally, molecular docking studies suggest that it may inhibit critical enzymes involved in microbial resistance .
Case Studies and Clinical Relevance
While much of the current research is preclinical, there are indications that compounds derived from this compound could lead to new therapeutic agents for cancer treatment and infectious diseases. The promising results from in vitro studies warrant further exploration in vivo and clinical trials to evaluate safety and efficacy.
Q & A
Q. What synthetic methodologies are most effective for achieving regioselective synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
A three-step one-pot synthesis using novel catalysts (e.g., organocatalysts or transition-metal complexes) enables regioselective formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include cyclization of precursors like aminopyrazoles and enaminones under controlled conditions (e.g., reflux in acetic acid or DMF). Optimization of solvent systems (e.g., methanol for crystallization) and reaction temperatures ensures high yields (70–92%) and purity .
Q. How is X-ray crystallography utilized to resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
Single-crystal X-ray diffraction confirms regioselectivity and molecular geometry. For example, compound 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine was crystallized in methanol, with data collected at 293 K using a CCD diffractometer. Olex2 software resolves bond angles and torsion parameters, validating synthetic pathways .
Q. What spectroscopic techniques are critical for characterizing N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine derivatives?
Q. What in vitro assays are used to screen pyrazolo[1,5-a]pyrimidin-7-amine derivatives for enzyme inhibition?
Kinase inhibition is assessed via fluorescence polarization or ATP-coupled assays. For example, cyclin-dependent kinase (CDK9) inhibition is measured using recombinant enzymes and substrate peptides, with IC50 values calculated from dose-response curves. Selectivity against off-target kinases (e.g., CDK2) is validated via parallel screening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-a]pyrimidin-7-amine derivatives for mycobacterial ATP synthase inhibition?
Systematic substitution at C3 and C5 positions with fluorophenyl, heteroaryl, or alkyl groups enhances potency. For instance, 3-(4-fluorophenyl)-5-ethyl derivatives show MIC values <1 µM against M. tuberculosis. Computational docking (e.g., Glide SP) identifies hydrophobic interactions with ATP synthase F0 subunit, guiding rational design .
Q. What mechanistic insights explain contradictory data on dual kinase/CRF1 receptor targeting by pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
Divergent biological activities arise from trifluoromethyl and dimethylaminoethyl substituents. For example, N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl derivatives act as CRF1 antagonists (Ki = 3.5 nM), while 5-methyl-3-phenyl analogues inhibit CDK9 (IC50 = 12 nM). Competitive binding assays and CRISPR-validated knockout models distinguish target-specific effects .
Q. What pharmacokinetic challenges arise in developing brain-penetrant pyrazolo[1,5-a]pyrimidin-7-amine derivatives for neurodegenerative diseases?
Moderate bioavailability (20–40%) and CYP450-mediated metabolism limit efficacy. Strategies include:
Q. How do crystallographic and NMR-based methods resolve conflicting data on binding modes of pyrazolo[1,5-a]pyrimidin-7-amine inhibitors?
X-ray co-crystallography with CDK9 (PDB: 4BCF) reveals hydrogen bonding between the pyrimidine N1 and kinase hinge region (Glu102). Conversely, 19F-NMR titration with CRF1 shows fluorine-mediated hydrophobic packing in the allosteric pocket. MD simulations (AMBER) reconcile discrepancies by modeling flexible binding conformers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for pyrazolo[1,5-a]pyrimidin-7-amine derivatives across studies?
Q. What experimental and computational tools validate off-target effects in pyrazolo[1,5-a]pyrimidin-7-amine pharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
